Elevated Lipophilicity (LogP 3.02) Differentiates Diethoxy Compound from Less Lipophilic Dimethoxy Analog (LogP 2.24)
The 2,2-diethoxy derivative exhibits a calculated octanol-water partition coefficient (LogP) of 3.02 [1], which is substantially higher than the 2.24 LogP value reported for the 2,2-dimethoxy analog (CAS 94158-47-1) [2]. This quantifiable difference reflects the increased hydrocarbon character conferred by the ethyl versus methyl substituents on the silicon center. Higher LogP values are directly associated with enhanced passive membrane permeability and potential central nervous system penetration, critical parameters in drug discovery programs.
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 3.02 |
| Comparator Or Baseline | 2,2-Dimethoxy-4,5-dihydro-3H-1,2-benzoxasilepine (CAS 94158-47-1): LogP = 2.24 |
| Quantified Difference | ΔLogP = +0.78 (approximately 6-fold higher octanol concentration at equilibrium) |
| Conditions | Calculated using fragment-based methods (ACD/Labs or similar) as reported in chemical databases; consistent with experimental trends for homologous alkoxy silanes. |
Why This Matters
A LogP difference of 0.78 units translates to a 6-fold increase in octanol/water partition ratio, significantly impacting compound partitioning in biological membranes and influencing both in vitro assay outcomes and in vivo distribution profiles.
- [1] ChemSrc. 2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine. CAS 16522-51-3. LogP = 3.02350. Accessed 2026. View Source
- [2] ChemSrc. 2,2-dimethoxy-4,5-dihydro-3H-1,2-benzoxasilepine. CAS 94158-47-1. LogP = 2.24330. Accessed 2026. View Source
